Palustrin-2LTa -

Palustrin-2LTa

Catalog Number: EVT-244946
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Palustrin-2LTa is classified as an antimicrobial peptide, a category known for its ability to kill or inhibit the growth of bacteria, fungi, and viruses. These peptides are typically small, cationic, and amphipathic, which allows them to interact effectively with microbial membranes. The specific source of Palustrin-2LTa, the Kuatun frog, highlights the role of amphibians in the discovery of novel bioactive compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of Palustrin-2LTa involves several methodologies aimed at enhancing its antimicrobial properties. One prominent approach is the use of bioinformatics tools to predict and modify peptide sequences for improved efficacy. For instance, researchers have employed trypsin-cleavage mimicking strategies to identify active core fragments that retain antimicrobial activity while minimizing toxicity to human cells .

The synthetic process typically includes:

  • Peptide Design: Utilizing software like PEP-FOLD3 to predict secondary structures.
  • Synthesis Techniques: Solid-phase peptide synthesis is commonly employed to create the peptide chains.
  • Purification: High-performance liquid chromatography (HPLC) is used for purification post-synthesis.
Molecular Structure Analysis

Structure and Data

Palustrin-2LTa exhibits a unique molecular structure characterized by its amphipathic nature, which is crucial for its interaction with lipid membranes. The secondary structure predictions indicate a combination of alpha-helices and random coils, contributing to its membrane-disrupting capabilities.

Key structural data includes:

  • Molecular Weight: Approximately 2,000 Da.
  • Amino Acid Composition: Rich in hydrophobic residues that facilitate membrane insertion.
  • Predicted Secondary Structure: Analyzed using circular dichroism spectroscopy, confirming the presence of helical regions .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Palustrin-2LTa are related to its interaction with microbial membranes. The mechanism involves:

  • Membrane Disruption: The peptide integrates into bacterial membranes, leading to pore formation that results in cell lysis.
  • Binding Affinity: Studies have shown that modifications can enhance binding affinity to bacterial membranes while reducing hemolytic activity against human red blood cells .
Mechanism of Action

Process and Data

The mechanism of action for Palustrin-2LTa is primarily based on its ability to disrupt cellular membranes. Upon contact with bacterial cells, the peptide undergoes conformational changes that facilitate insertion into the lipid bilayer. This process can be summarized as follows:

  1. Membrane Recognition: The cationic nature of the peptide allows it to bind to negatively charged bacterial membranes.
  2. Insertion and Pore Formation: Following binding, the peptide inserts itself into the membrane, creating pores that compromise membrane integrity.
  3. Cell Lysis: The formation of these pores ultimately leads to cell death due to loss of essential intracellular components.

Data supporting this mechanism includes in vitro assays demonstrating increased antimicrobial activity against various strains of bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Palustrin-2LTa possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Exhibits stability under a range of temperatures, though sensitive to extreme pH conditions.
  • Toxicity Profile: Modified variants show reduced toxicity towards mammalian cells while maintaining antibacterial efficacy.

Analytical techniques such as mass spectrometry and NMR spectroscopy have been employed to characterize these properties further .

Applications

Scientific Uses

Palustrin-2LTa has promising applications in various fields:

  • Antimicrobial Therapy: Potential use as a treatment for infections caused by antibiotic-resistant bacteria.
  • Pharmaceutical Development: Research into formulations that incorporate this peptide could lead to new classes of antibiotics.
  • Biotechnology: Its properties may be harnessed in developing antimicrobial coatings or preservatives in food technology.
Discovery and Genomic Characterization of Palustrin-2LTa

Phylogenetic Origins in Hylarana latouchii and Ranidae Family Lineage

Palustrin-2LTa is an antimicrobial peptide (AMP) discovered in the skin secretions of Hylarana latouchii (broad-folded frog), a ranid species endemic to subtropical and tropical Asian regions, including China, Taiwan, and Hong Kong [3] [7]. This species belongs to the Ranidae family, which diverged from a common ancestor shared with Hylidae in the Mesozoic era (~200 million years ago) [9]. The Ranidae lineage has evolved a complex arsenal of AMPs as a chemical defense mechanism against pathogens in aquatic and terrestrial environments. H. latouchii inhabits diverse ecosystems (30–1,500 m altitude), driving selective pressures for unique AMP variants like Palustrin-2LTa [3] [7]. Genomic analyses confirm that Palustrin-2LTa shares a conserved evolutionary origin with other ranid AMPs (e.g., brevinins, esculentins), all arising from a common ancestral gene that underwent lineage-specific duplications and diversifications after the Ranidae-Hylidae split [9].

cDNA Cloning and Precursor Identification via Shotgun Sequencing

The identification of Palustrin-2LTa leveraged cDNA library screening and shotgun sequencing techniques. Skin-derived mRNA from H. latouchii was reverse-transcribed to construct a cDNA library. Primers targeting conserved signal peptide regions of ranid AMPs facilitated PCR amplification, followed by cloning into plasmid vectors (e.g., pOTB7) [3] [10]. Transposon-based shotgun sequencing (e.g., using Tn5) enabled high-throughput insertion of sequencing primers into cDNA clones, generating random fragment coverage across the entire insert [6] [10]. This approach revealed a 62-nucleotide open reading frame encoding the Palustrin-2LTa precursor, comprising:

  • A 22-residue hydrophobic signal peptide
  • A 15-residue acidic propiece
  • The 25-residue mature Palustrin-2LTa peptide (FVGSILKKVAKKIVNIIQKLGRT) [3]

Table 1: cDNA-Deduced Precursor Structure of Palustrin-2LTa

ComponentAmino Acid SequenceLength (residues)
Signal PeptideMVLFLVFLVACLLVGSQEA22
Acidic PropieceDDEEQELQQEDED15
Mature Palustrin-2LTaFVGSILKKVAKKIVNIIQKLGRT25

LC–MS/MS proteomic analysis of skin secretions confirmed the actual presence and post-translational processing of the mature peptide, with an observed molecular mass of 2,689 Da matching the theoretical mass [3].

Comparative Genomic Analysis with Palustrin-2 Isoforms

Palustrin-2LTa exhibits significant sequence divergence from other palustrin-2 isoforms, reflecting species-specific adaptations. Key distinctions include:

  • Charge and hydrophobicity: Palustrin-2LTa has a net charge of +4 at physiological pH (due to Lys⁵, Lys⁹, Lys¹², Arg²⁵), whereas Palustrin-2ISb (from Odorrana ishikawae) has +3, and Palustrin-2ARa (from Amolops ricketti) has +6 [3] [4].
  • Structural motifs: Unlike Palustrin-2CBa (with a C-terminal amidation), Palustrin-2LTa lacks post-translational modifications. Its central α-helical domain (residues 8–20) is conserved across isoforms but varies in hydrophobicity (45% in 2LTa vs. 52% in 2ISb) [3].
  • Genomic organization: The palustrin-2 gene family shares a three-exon structure: Exon 1 encodes the signal peptide, Exon 2 the propiece, and Exon 3 the mature peptide. Palustrin-2LTa’s exon 3 has 85% sequence identity with Palustrin-2CE but only 72% with Palustrin-2Oa [3].

Table 2: Comparative Analysis of Palustrin-2 Isoforms

IsoformSource SpeciesNet ChargeHydrophobic Content (%)Unique Residues
Palustrin-2LTaHylarana latouchii+445Ile³, Val¹⁵, Thr²⁵
Palustrin-2ISbOdorrana ishikawae+352Phe⁴, Leu¹⁶, Asn²⁰
Palustrin-2ARaAmolops ricketti+640Glu², Arg¹⁰, Ser²²
Palustrin-2CBaRana chensinensis+5*48Tyr⁷, Met¹⁸, Asn²⁴

*C-terminal amidation enhances positive charge.

Evolutionary Conservation of Antimicrobial Peptide (AMP) Families in Amphibian Taxa

The evolution of amphibian AMPs is driven by diversifying selection and gene duplication. Genomic analyses reveal:

  • Positive selection in mature domains: The mature Palustrin-2LTa shows a dN/dS ratio >1 (indicating positive selection), particularly at Lys⁹ and Lys¹², which enhance membrane binding. This contrasts with the conserved propiece (dN/dS < 0.3), which facilitates intracellular processing [9] [4].
  • Lineage-specific expansions: Ranidae frogs harbor 5–15 AMP gene families (e.g., temporins, brevinins, palustrins), while Hylidae species express distinct families (e.g., dermaseptins). Palustrin genes arose ~100 million years ago in the Ranidae ancestor and expanded via tandem duplications, resulting in 30+ isoforms across 15 genera [4] [9].
  • Concerted evolution: Hylid AMPs exhibit coordinated mutations between propieces and mature peptides (e.g., acidic-basic residue pairings), but ranid AMPs like Palustrin-2LTa lack this, suggesting divergent evolutionary constraints [9].

Table 3: AMP Gene Family Distribution Across Amphibian Taxa

FamilyGeneraPeptide CountEvolutionary Origin Period
Palustrin-2Hylarana, Odorrana, Pelophylax27Cretaceous (~100 MYA)
Brevinin-1Rana, Lithobates221Jurassic (~150 MYA)
TemporinRana, Pelophylax119Cretaceous (~90 MYA)
DermaseptinPhyllomedusa62Paleogene (~60 MYA)

Properties

Product Name

Palustrin-2LTa

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